Trimidox - 95933-74-7

Trimidox

Catalog Number: EVT-254726
CAS Number: 95933-74-7
Molecular Formula: C7H8N2O4
Molecular Weight: 184.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trimidox is a benzenetriol.

Related Compounds

Relevance: Hydroxyurea serves as a benchmark compound in many studies involving Trimidox due to its shared mechanism of action as an RR inhibitor. [, ] Trimidox is often investigated as a potential alternative to Hydroxyurea, particularly in treating conditions like sickle cell anemia, due to its greater potency and potentially reduced side effects. [, ]

Didox (3,4-dihydroxybenzohydroxamic acid)

Compound Description: Didox is another potent RR inhibitor. [, ] Preclinical studies suggest that Didox may be effective in reversing disease manifestations in models of murine acquired immunodeficiency syndrome (MAIDS) and has shown reduced hematopoietic toxicity compared to Hydroxyurea. [, ] Studies also suggest potential applications in combination with other agents like Streptozotocin for sickle cell disease, Didanosine (ddI) for HIV, and as a single agent or in combination with NF-KB/IKB inhibitors for multiple myeloma. [, , ]

Relevance: Didox is structurally related to Trimidox and often investigated alongside it as a potential therapeutic agent. [, ] Both compounds share a similar mechanism of action by inhibiting RR, [, ] making them frequent subjects of comparative studies examining their efficacy and safety profiles.

Tiazofurin

Compound Description: Tiazofurin is an inhibitor of inosine monophosphate dehydrogenase, an enzyme involved in guanylate nucleotide biosynthesis. [, ] When used in combination with Trimidox, Tiazofurin demonstrates synergistic growth inhibitory activity against human promyelocytic leukemia HL-60 cells. []

Relevance: Tiazofurin's relevance lies in its synergistic activity with Trimidox. [] While both compounds target different enzymes involved in nucleotide metabolism, their combined use enhances the anti-cancer effects, suggesting potential benefits in combination therapies. []

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog used in chemotherapy. Resistance to Gemcitabine is a significant problem in cancer treatment, and new strategies are needed to overcome this challenge. []

Relevance: While Gemcitabine itself doesn't share a direct mechanism with Trimidox, the research on Gemcitabine resistance is relevant in the context of Trimidox's role as an RR inhibitor. [] Understanding resistance mechanisms against one class of anti-cancer agents like Gemcitabine can provide insights into potential challenges and strategies for improving the efficacy of other agents, including RR inhibitors like Trimidox.

Streptozotocin (STZ)

Compound Description: Streptozotocin is a chemical compound known to induce diabetes in animal models and is also used in chemotherapy. []

Relevance: When combined with Trimidox, Streptozotocin demonstrates a synergistic effect in inhibiting the growth of K562 cells and enhancing the production of hemoglobin and F-cells. [] This synergy suggests a potential therapeutic application for this combination in treating sickle cell disease. []

Didanosine (ddI)

Compound Description: Didanosine, commonly known as ddI, is a nucleoside reverse transcriptase inhibitor used primarily as part of combination therapy in treating HIV/AIDS. [, ]

Relevance: Research indicates that combining Didanosine with RR inhibitors like Trimidox and Didox enhances their effectiveness in reducing viral-induced splenomegaly in murine acquired immunodeficiency syndrome (MAIDS) compared to the individual agents alone. [] This synergistic activity suggests that combining RR inhibitors with Didanosine could be a promising therapeutic strategy for HIV/AIDS.

Overview

Trimidox, chemically known as 3,4,5-trihydroxybenzamidoxime, is a synthetic compound recognized for its role as an inhibitor of ribonucleotide reductase, an essential enzyme in the de novo synthesis of deoxyribonucleotides. This inhibition positions Trimidox as a potential therapeutic agent in cancer treatment by disrupting DNA synthesis in rapidly proliferating cells. The compound has garnered attention for its ability to enhance the efficacy of other chemotherapeutic agents, particularly in leukemia models.

Source and Classification

Trimidox is classified as a small molecule drug and is primarily sourced from synthetic chemical processes. Its structure and properties have been extensively studied in various scientific publications, highlighting its pharmacological significance. The compound is cataloged under the Chemical Abstracts Service number 95933-74-7.

Synthesis Analysis

Methods

The synthesis of Trimidox typically involves the modification of phenolic compounds to introduce hydroxyl and amidoxime functional groups. While specific synthetic routes may vary, common methods include:

  1. Starting Material: The synthesis often begins with a substituted benzene derivative.
  2. Hydroxylation: Introduction of hydroxyl groups at the 3, 4, and 5 positions through electrophilic aromatic substitution.
  3. Formation of Amidoxime: Conversion of the resulting phenolic compound into an amidoxime via reaction with hydroxylamine.

Technical Details

The precise reaction conditions, including temperature, solvent choice (often organic solvents like dimethyl sulfoxide), and catalysts, play crucial roles in optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Trimidox.

Molecular Structure Analysis

Structure

Trimidox exhibits a complex molecular structure characterized by:

  • Molecular Formula: C₉H₁₃N₃O₃
  • Molecular Weight: Approximately 197.22 g/mol
  • Functional Groups: Hydroxyl groups (-OH) and an amidoxime group (-C=N-OH)

Data

The molecular geometry can be visualized using computational chemistry tools, revealing a planar arrangement conducive to its interaction with ribonucleotide reductase.

Chemical Reactions Analysis

Reactions

Trimidox primarily functions through its interaction with ribonucleotide reductase, leading to significant biochemical reactions:

  1. Inhibition of Ribonucleotide Reductase: This inhibition results in decreased levels of deoxynucleoside triphosphates, particularly deoxycytidine triphosphate.
  2. Induction of Apoptosis: The reduction in deoxynucleoside triphosphates triggers apoptotic pathways in cancer cells.

Technical Details

Studies indicate that Trimidox enhances the effects of other chemotherapeutic agents by modulating intracellular nucleotide levels, thereby influencing drug metabolism and efficacy.

Mechanism of Action

Process

The mechanism by which Trimidox exerts its effects involves several key steps:

  1. Inhibition of Enzyme Activity: By binding to ribonucleotide reductase, Trimidox decreases its activity.
  2. Alteration of Nucleotide Pools: This leads to a reduction in deoxycytidine triphosphate levels.
  3. Apoptosis Induction: The lowered nucleotide levels promote apoptosis through cytochrome c release and activation of caspases (specifically caspase-3 and caspase-9) in leukemic cells.

Data

Experimental data demonstrate that pre-treatment with Trimidox significantly enhances the incorporation of other chemotherapeutic agents into DNA, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide at concentrations around 25 mg/ml .

Chemical Properties

  • Stability: Trimidox is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the amidoxime functional group.

Relevant analyses include spectroscopic studies that provide insights into its stability and reactivity profiles.

Applications

Scientific Uses

Trimidox has been investigated for several potential applications:

  1. Cancer Therapy: Its primary application lies in oncology as an adjunct therapy to enhance the effectiveness of existing chemotherapy agents such as cytarabine (Ara-C) .
  2. Research Tool: Used in laboratory settings to study apoptosis mechanisms and nucleotide metabolism.
  3. Pharmacological Studies: Investigated for its role in modulating cellular responses to stress and DNA damage.
Molecular Mechanisms of Ribonucleotide Reductase Inhibition

Structural Basis of Trimidox Interaction with Ribonucleotide Reductase Subunits (R1 and R2)

Trimidox (3,4,5-trihydroxybenzamidoxime) is a non-nucleoside inhibitor targeting the radical generation machinery of ribonucleotide reductase (RNR). This enzyme consists of two primary subunits: the catalytic R1 (RRM1) subunit housing the active site and allosteric regulatory sites, and the R2 (RRM2) subunit containing a diferric-tyrosyl radical (Y•) cofactor essential for initiating nucleotide reduction [1] [5]. Trimidox exerts its inhibitory effect primarily by chelating the iron center within the R2 subunit, disrupting the stability of the tyrosyl radical. This disruption halts the radical transfer cascade to the R1 subunit, which is necessary for converting ribonucleotides to deoxyribonucleotides [2] [8].

Structural analyses reveal that Trimidox's polyhydroxylated aromatic scaffold facilitates high-affinity coordination with the Fe³⁺ ions in the R2 metallocofactor. This interaction displaces essential iron ligands and quenches the tyrosine radical, thereby inactivating the enzyme’s electron transfer pathway [5] [7]. Unlike nucleoside analogs (e.g., gemcitabine), Trimidox does not require metabolic activation and directly targets the R2 subunit, making it effective against both proliferating and quiescent cancer cells reliant on RNR for DNA repair [5] [8].

Table 1: Key Structural Interactions of Trimidox with RNR R2 Subunit

Target SiteInteraction MechanismFunctional Consequence
Diferric-tyrosyl radical (Fe³⁺-Y•)Iron chelation via hydroxyl groupsRadical quenching
Hydrophobic pocket near metal centerVan der Waals contactsDisruption of radical transfer pathway
Allosteric activity site (A-site)Weak binding compared to dATPSecondary inhibition of oligomer formation

Competitive Inhibition of Deoxyribonucleotide Triphosphate (dNTP) Biosynthesis

Trimidox depletes cellular dNTP pools by competitively inhibiting RNR’s catalytic activity, directly impacting DNA synthesis and repair. Biochemical studies demonstrate that Trimidox reduces dNTP concentrations by 50–70% in treated cells, with dCTP pools being particularly susceptible [2] [3]. This specificity arises because dCTP depletion relieves negative feedback on deoxycytidine kinase, enhancing phosphorylation of antimetabolites like cytarabine (Ara-C) [2].

The inhibition kinetics follow a non-competitive pattern with respect to substrate ribonucleotides, confirming Trimidox acts independently of the catalytic site. Instead, it disrupts the radical initiation step mediated by the R2 subunit [3] [5]. This mechanism synergizes with nucleoside analogs: Pre-treatment with Trimidox increases intracellular Ara-C triphosphate accumulation by 1.9–2.5-fold and enhances its incorporation into DNA by 1.5–1.9-fold in HL-60 leukemia cells [2]. Consequently, colony formation assays show synergistic suppression of tumor cell proliferation when Trimidox is combined with Ara-C [2].

Table 2: Impact of Trimidox on dNTP Pools and Antimetabolite Activity

Cell LinedNTP Reduction (%)Ara-CTP Enhancement (Fold)Synergistic Effect on Clonogenicity
HL-60 (Leukemia)dCTP: 65%, dATP: 48%2.5Yes (p < 0.01)
N.1 (Ovarian carcinoma)Not significantNot testedApoptosis induction (c-Myc dependent)
T98G (Glioblastoma)Not reportedNot testedCytotoxic to TMZ-resistant cells

Comparative Efficacy Against Hydroxyurea and Other Ribonucleotide Reductase Inhibitors

Trimidox exhibits superior potency and mechanistic advantages over classical RNR inhibitors. Hydroxyurea (HU), a first-generation inhibitor, also targets the R2 tyrosyl radical but with lower affinity and reversible binding. Trimidox’s IC₅₀ for RNR inhibition is ≈10 μM, compared to HU’s ≈100 μM, attributed to its multidentate iron coordination and stable radical quenching [5] [8]. Unlike HU, Trimidox maintains efficacy under hypoxic conditions and does not require oxygen for radical inactivation [7].

Compared to newer inhibitors:

  • Triapine: This thiosemicarbazone chelates iron but generates redox-active complexes that cause off-target DNA damage. Trimidox lacks this pro-oxidant activity, reducing genomic instability risks [8].
  • Didox: A structural analog with similar iron affinity but lower cellular permeability due to higher hydrophilicity [5].
  • Gemcitabine: A nucleoside inhibitor targeting the R1 catalytic site. While potent, it requires active transport and phosphorylation, limiting efficacy in resistant cells. Trimidox bypasses these activation steps [5] [8].

Notably, Trimidox induces apoptosis in ovarian carcinoma cells via c-Myc overexpression and cdc25A downregulation—a mechanism distinct from RNR inhibition [6]. This suggests additional anticancer pathways beyond dNTP depletion.

Table 3: Comparative Profiles of RNR Inhibitors

InhibitorPrimary TargetIC₅₀ (μM)Activation RequiredKey Limitation
TrimidoxR2 (Fe-Y•)≈10NoLimited clinical uptake
HydroxyureaR2 (Fe-Y•)≈100NoLow potency, reversible
TriapineR2 (Fe-Y•)≈0.5NoRedox-mediated DNA damage
GemcitabineR1 catalytic site≈0.01Yes (kinase-dependent)Transport/phosphorylation resistance

Properties

CAS Number

95933-74-7

Product Name

Trimidox

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N

Synonyms

N,3,4,5-tetrahydroxy-benzenecarboximidamide

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C(=N/O)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.